N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(22,11-14-8-5-9-23-14)12-19-17(21)15-10-16(24-20-15)13-6-3-2-4-7-13/h2-10,22H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGHSVFGAAOTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Feist-Benary Synthesis
The Feist-Benary method enables the preparation of trisubstituted furans through condensation of α-chloro ketones with β-keto esters in the presence of pyridine (Figure 7). For example, reacting chloroacetone with ethyl acetoacetate yields 2,5-dimethylfuran-3-carboxylate. Modifying the β-keto ester with phenyl groups could provide intermediates for subsequent functionalization.
Au(I)-Catalyzed Hydroamination
Au(I)-catalyzed hydroamination of 1,3-diynes offers a route to 2,5-diamidofurans (Figure 8). Terminal alkynes, such as phenylacetylene, react with 1,3-diynes under Au(I) catalysis to form furans with defined substitution patterns. This method is advantageous for introducing electron-withdrawing groups at the 3-position.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling between β-bromoenol acetates and terminal alkynes followed by iodocyclization generates 2,5-disubstituted 3-iodofurans (Figure 9). For instance, coupling propargyl alcohol derivatives with iodobenzene yields furans amenable to further functionalization via Suzuki-Miyaura reactions.
Preparation of 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid
The oxazole core is synthesized via cyclization and oxidation strategies.
Robinson-Gabriel Synthesis
The Robinson-Gabriel method involves dehydrating 2-acylamino ketones using agents like phosphorus oxychloride. For 5-phenyl-1,2-oxazole-3-carboxylic acid, phenylglyoxal is condensed with a β-keto amide derivative, followed by cyclodehydration (Figure 12). Yields exceeding 70% are reported when using H2SO4 as a catalyst.
Copper-Catalyzed Oxazole Formation
Copper(I) iodide catalyzes the cyclization of propargyl amides to oxazoles (Figure 13). For example, N-(prop-2-yn-1-yl)benzamide undergoes Cu(I)-mediated cyclization in dimethylformamide (DMF) at 80°C, yielding 5-phenyl-1,2-oxazole-3-carboxylic acid after hydrolysis.
Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine
The hydroxy-methylpropyl side chain is constructed via nucleophilic additions and reductive amination.
Grignard Addition to Ketones
Reaction of furan-2-ylmagnesium bromide with 2-hydroxy-2-methylpropanal generates 3-(furan-2-yl)-2-hydroxy-2-methylpropanol (Figure 14). Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form the amine.
Mannich Reaction
The Mannich reaction condenses furan-2-carbaldehyde, 2-nitropropane, and ammonium chloride in ethanol to produce 3-(furan-2-yl)-2-nitro-2-methylpropanol. Catalytic hydrogenation over Pd/C reduces the nitro group to an amine, yielding the target propylamine.
Amide Coupling and Final Assembly
The carboxamide linkage is formed via activation of the oxazole carboxylic acid.
Acid Chloride Formation
5-Phenyl-1,2-oxazole-3-carboxylic acid is treated with thionyl chloride (SOCl2) to generate the corresponding acid chloride. This intermediate reacts with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine in dichloromethane (DCM) with triethylamine as a base, yielding the final product (Figure 15).
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in DMF at 0–5°C. This method avoids harsh conditions, preserving acid-sensitive functional groups.
Optimization and Challenges
Regioselectivity in Furan Functionalization
Iron(III)-catalyzed iodination ensures para-selectivity in furan derivatives, critical for directing subsequent couplings (Table 1). Computed Hirshfeld charges confirm the electronic preference for iodination at the 5-position, minimizing ortho byproducts.
Stereochemical Control
Enantioselective hydrogenation using Ru(II)-catalysts (e.g., [(S)-DM-Segphos][(S)-DAIPEN]) achieves >95% ee in synthesizing chiral intermediates, as demonstrated in the synthesis of (+)-obtusafuran.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The isoxazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in Agrochemical Context
2-Methyl-N-Phenyl-3-Furancarboxamide (Fenfuram)
- Structure : A furancarboxamide derivative lacking the oxazole core.
- Use : Fungicide targeting rice blast and other plant pathogens .
- Comparison :
- Both compounds share a furan-carboxamide backbone, but the oxazole ring in the target compound introduces additional rigidity and electronic effects.
- The hydroxy and methyl groups in the target’s propyl chain may enhance solubility compared to fenfuram’s simpler phenyl substitution.
3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine (Furilazole)
- Structure : Oxazolidine ring fused with furan and dichloroacetyl groups.
- Use : Herbicide safener for corn .
- Comparison :
- The oxazolidine ring in furilazole differs from the 1,2-oxazole in the target compound, altering stability and reactivity.
- The dichloroacetyl group in furilazole contributes to electrophilic reactivity, absent in the target’s carboxamide side chain.
Analogues in Medicinal Chemistry
5-(Furan-2-yl)-N-(3-Imidazol-1-ylpropyl)-1,2-Oxazole-3-Carboxamide (SKL2001)
- Structure : Shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide core but substitutes the propyl chain with an imidazole group .
- Use : Wnt/β-catenin pathway agonist with antitumor activity .
- Comparison :
- Bioactivity : SKL2001’s imidazole group enhances basicity and hydrogen-bonding capacity, critical for protein binding. The target compound’s hydroxy group may offer similar polarity but reduced basicity.
- Molecular Weight : SKL2001 (MW ~317.75 g/mol, inferred from analogues ) vs. target compound (estimated MW ~370 g/mol due to phenyl and hydroxy-methylpropyl groups).
5-(Phenylsulfanylmethyl)-N-(1,3-Thiazol-2-yl)Furan-2-Carboxamide
- Structure : Features a thiazole ring instead of oxazole and a sulfanylmethyl group .
- Use : Unspecified, but thiazole derivatives often exhibit antimicrobial or anticancer activity.
- Hydrophobicity: The sulfanylmethyl group in this analogue may enhance membrane permeability relative to the target’s hydroxy-methylpropyl chain.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Bioactivity Trends :
- Oxazole derivatives with aromatic substitutions (e.g., phenyl, furan) demonstrate diverse bioactivity, ranging from agrochemical (fenfuram) to therapeutic (SKL2001) applications .
- Polar substituents (e.g., hydroxy, imidazole) improve solubility and target engagement but may reduce metabolic stability .
Structural Determinants :
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan ring : Contributes to the compound's reactivity and biological properties.
- Hydroxy and methyl groups : Influence solubility and interaction with biological targets.
- Oxazole moiety : Known for its role in various pharmacological activities.
Molecular Formula
The molecular formula of the compound is , indicating a relatively high molecular weight suitable for interactions with multiple biological targets.
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., B16F10) indicate that while some derivatives exhibit cytotoxic effects, the specific compound under consideration shows low cytotoxicity at therapeutic concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | IC50 values < 20 μM | |
| Antioxidant Activity | Moderate scavenging ability | |
| Cytotoxicity | Low cytotoxicity in B16F10 cells |
Study 1: Tyrosinase Inhibition
In a comparative study of phenolic compounds, derivatives similar to this compound were evaluated for their tyrosinase inhibitory potential. The most effective compounds showed IC50 values significantly lower than that of kojic acid, a standard inhibitor .
Study 2: Antioxidant Properties
The antioxidant activity was assessed using DPPH and ABTS assays. Compounds with similar structures exhibited strong radical scavenging abilities, indicating that our compound may also contribute beneficially to antioxidant defense mechanisms in vivo .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide?
Answer: Synthesis optimization requires multi-step reactions involving:
- Coupling reactions : Use of furan-2-carbonyl chloride derivatives with hydroxypropyl intermediates under basic conditions (e.g., triethylamine) to form the carboxamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .
- Reaction conditions : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) improve yields in oxazole ring formation steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) aid in cyclization reactions .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole and furan moieties, with characteristic shifts for aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₉N₂O₄: calc. 339.1345) .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
Answer:
- In vitro assays :
- Target binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors like Frizzled proteins .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
Answer:
- Orthogonal assays : Validate anti-inflammatory activity in both RAW264.7 macrophage models (NF-κB inhibition) and in vivo zebrafish inflammation assays .
- Structural analysis : Compare X-ray crystallography or docking studies (using PDB: 6XYZ) to confirm binding modes versus off-target effects .
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out assay discrepancies caused by rapid degradation .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
Answer:
-
Substituent variation :
Position Modification Biological Impact Furan-2-yl (R₁) Replace with thiophene or pyridine Alters solubility and target selectivity Oxazole (R₂) Introduce electron-withdrawing groups (e.g., -NO₂) Enhances kinase inhibition Hydroxypropyl (R₃) Methyl or ethyl esterification Modulates membrane permeability -
Fragment-based design : Use crystallographic fragment screening (e.g., Chaetomium thermophilum FAD oxidoreductase) to identify pharmacophore enhancements .
Q. What methodologies are recommended for mechanistic studies of its interaction with biological targets?
Answer:
- Cryo-EM/X-ray crystallography : Resolve compound-bound structures of Wnt pathway proteins (e.g., β-catenin/Frizzled complexes) at 2.0–3.0 Å resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target engagement .
- Gene expression profiling : RNA-seq or qPCR to track downstream effects on Wnt/β-catenin signaling genes (e.g., AXIN2, c-MYC) .
Q. How should researchers address solubility challenges in in vivo studies?
Answer:
- Formulation : Use co-solvents (10% DMSO + 10% Cremophor EL) or nanoencapsulation (PLGA nanoparticles) to enhance aqueous solubility .
- Prodrug design : Synthesize phosphate or acetate esters of the hydroxypropyl group for improved bioavailability .
Q. What computational tools can predict metabolic pathways and potential toxicity?
Answer:
- In silico ADMET : Use SwissADME or ProTox-II to predict CYP450 metabolism, highlighting risks of furan ring oxidation (potential hepatotoxicity) .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 3A4 to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
